5-Chloro-2-cyclopropoxybenzonitrile
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Overview
Description
5-Chloro-2-cyclopropoxybenzonitrile is an organic compound with the molecular formula C10H8ClNO. It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the 5-position and a cyclopropoxy group at the 2-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-cyclopropoxybenzonitrile typically involves the reaction of 5-chloro-2-hydroxybenzonitrile with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-cyclopropoxybenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The cyclopropoxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Nucleophilic Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Scientific Research Applications
5-Chloro-2-cyclopropoxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-cyclopropoxybenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methoxybenzonitrile
- 5-Chloro-2-ethoxybenzonitrile
- 5-Chloro-2-propoxybenzonitrile
Uniqueness
5-Chloro-2-cyclopropoxybenzonitrile is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to other alkoxy-substituted benzonitriles. This uniqueness can influence its reactivity and interactions in chemical and biological systems.
Properties
Molecular Formula |
C10H8ClNO |
---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
5-chloro-2-cyclopropyloxybenzonitrile |
InChI |
InChI=1S/C10H8ClNO/c11-8-1-4-10(7(5-8)6-12)13-9-2-3-9/h1,4-5,9H,2-3H2 |
InChI Key |
XCWVQBCMZFBOLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=C(C=C2)Cl)C#N |
Origin of Product |
United States |
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